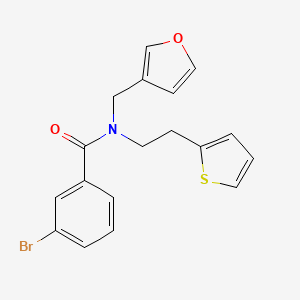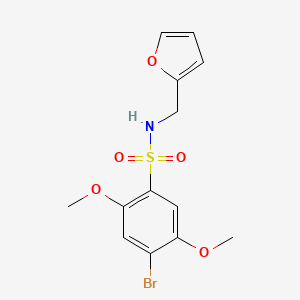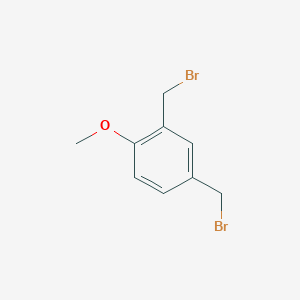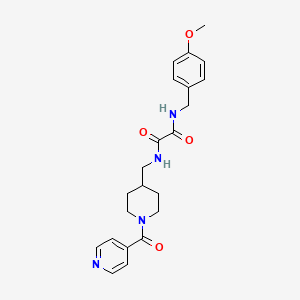
2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of benzamides and pyrimidines It is characterized by the presence of a chloro group attached to the benzamide moiety and two methoxy groups attached to the pyrimidine ring
作用機序
Mode of Action
It is known that many similar compounds interact with their targets by forming covalent bonds, disrupting normal cellular functions
Biochemical Pathways
Related compounds have been shown to interfere with various cellular processes, such as dna replication, protein synthesis, and cell division . More research is needed to determine the specific biochemical pathways affected by this compound.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining its effectiveness and potential side effects.
Result of Action
Similar compounds have been shown to cause cell death, inhibit cell growth, and disrupt normal cellular functions
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound . More research is needed to understand how these and other environmental factors influence the action of this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide typically involves the following steps:
Salifying Reaction:
Cyanamide Reaction: The product from the salifying reaction undergoes a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine.
Condensation Reaction: Finally, the condensation reaction is carried out under the action of a catalyst to obtain 2-chloro-4,6-dimethoxypyrimidine, which can then be further reacted to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or oxone can be used for oxidation reactions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce corresponding oxides .
科学的研究の応用
2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Material Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying various biological processes and pathways, particularly those involving pyrimidine derivatives.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
- 2,4-dichloropyrimidine
- 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine
Uniqueness
2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both chloro and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .
特性
IUPAC Name |
2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-12-10(7-15-13(17-12)20-2)16-11(18)8-5-3-4-6-9(8)14/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWOERQIJDDYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3',4'-dichloro-N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2804366.png)


![ethyl 4-{2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamido}benzoate](/img/structure/B2804374.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B2804375.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2804378.png)

![N-[(thiophen-2-yl)(thiophen-3-yl)methyl]oxolane-3-carboxamide](/img/structure/B2804380.png)

